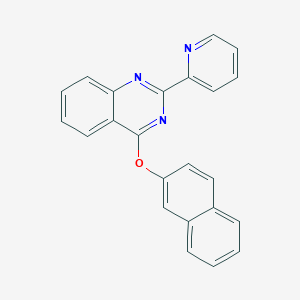
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a derivative of phenylacetic acid and contains a thiophene ring, which gives it unique properties.
Scientific Research Applications
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to improve memory and cognitive function in animal models.
Mechanism of Action
The mechanism of action of (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid has anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid in lab experiments is its high purity and yield. This compound is also stable and can be easily synthesized using standard laboratory techniques. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid. One direction is to investigate its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound. Another direction is to explore its potential as a treatment for cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro, and further research is needed to determine its efficacy in vivo. Additionally, future research could focus on elucidating the mechanism of action of (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid and identifying potential molecular targets for this compound.
Synthesis Methods
The synthesis of (2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid involves the reaction of L-phenylalanine with thiophene-2-carboxylic acid followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product. This method yields a high purity product with a yield of around 70%.
properties
IUPAC Name |
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(10-7-4-8-18-10)14-11(13(16)17)9-5-2-1-3-6-9/h1-8,11H,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDFNCZLEHZUNZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-phenyl-2-(thiophene-2-carbonylamino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)




![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)